

Fmoc-MeAnon(2)-OH molecular weight and formula

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Compound of Interest

Compound Name: **Fmoc-MeAnon(2)-OH**

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A Technical Guide to **Fmoc-MeAnon(2)-OH**: A Building Block for Advanced Peptide Synthesis

This in-depth technical guide provides comprehensive information on **Fmoc-MeAnon(2)-OH**, a valuable N-methylated amino acid derivative utilized by researchers, scientists, and drug development professionals in the synthesis of modified peptides with enhanced therapeutic potential.

Core Compound Data

Fmoc-MeAnon(2)-OH, systematically named (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl) (methyl)amino)nonanoic acid, is a key building block in solid-phase peptide synthesis (SPPS). The incorporation of an N-methyl group on the amino acid backbone offers significant advantages in drug design, notably increased resistance to enzymatic degradation and improved pharmacokinetic properties of the resulting peptides.[1][2][3]

Property	Value
Chemical Name	(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl) (methyl)amino)nonanoic acid
Molecular Weight	409.53
Chemical Formula	C ₂₅ H ₃₁ NO ₄
CAS Number	2389078-35-5[1]

Role in Peptide Synthesis and Drug Discovery

The use of N-methylated amino acids like **Fmoc-MeAnon(2)-OH** is a critical strategy in modern drug discovery. N-methylation can enhance the metabolic stability of peptides, prolonging their in-vivo half-life and improving bioavailability.[\[1\]](#)[\[2\]](#)[\[4\]](#) This modification can also influence the conformation of the peptide, potentially leading to higher binding affinity and selectivity for its biological target.[\[2\]](#) **Fmoc-MeAnon(2)-OH** is particularly useful in the synthesis of peptide-based therapeutics for a range of diseases, including metabolic disorders and oncology.[\[1\]](#)

Experimental Protocols

While a specific, published protocol for the synthesis of **Fmoc-MeAnon(2)-OH** is not readily available, a general and robust method for the synthesis of Fmoc-N-methylated amino acids has been developed and can be adapted. This typically involves a solid-phase approach which offers high yield and purity.[\[4\]](#)

General Solid-Phase Synthesis of Fmoc-N-Methyl-Amino Acids

This protocol is based on the Biron–Kessler method for N-methylation on a solid support.[\[4\]](#)

Materials:

- 2-Chlorotriyl chloride (2-CTC) resin
- Fmoc-2-aminononanoic acid
- N,N-Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
- Dimethyl sulfate or Methyl iodide
- Piperidine

- Appropriate solvents for washing

Procedure:

- Resin Loading: The starting Fmoc-2-aminononanoic acid is attached to the 2-CTC resin. The resin is swelled in DCM, and the amino acid is added along with DIPEA. The mixture is agitated for a specified time to ensure complete loading.
- Fmoc Deprotection: The Fmoc protecting group is removed from the loaded amino acid using a solution of piperidine in DMF. This exposes the primary amine for the subsequent reaction.
- Sulfonylation: The exposed amine is reacted with o-NBS-Cl in the presence of a base to form a sulfonamide. This step is crucial as it acidifies the remaining N-H proton, facilitating methylation.^[4]
- N-Methylation: The sulfonamide is then methylated using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base.^[4]
- Nosyl Deprotection: The o-NBS group is removed to yield the N-methylated amino acid still attached to the resin.
- Fmoc Protection: The newly formed secondary amine is then protected with an Fmoc group by reacting it with Fmoc-OSu or Fmoc-Cl.
- Cleavage from Resin: The final Fmoc-N-methyl-2-aminononanoic acid (**Fmoc-MeAnon(2)-OH**) is cleaved from the 2-CTC resin using a mild acidic solution, typically a solution of acetic acid or trifluoroacetic acid in DCM.

Use in Solid-Phase Peptide Synthesis (SPPS)

Once synthesized, **Fmoc-MeAnon(2)-OH** can be incorporated into a growing peptide chain using standard Fmoc-SPPS protocols.^[5]^[6]^[7]

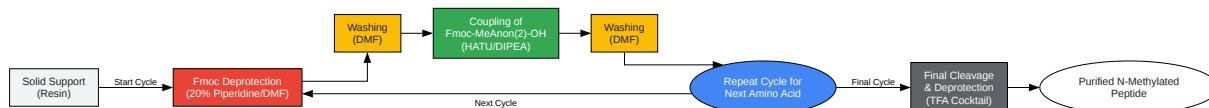
General SPPS Cycle:

- Resin Preparation: A suitable resin (e.g., Rink Amide for C-terminal amides or Wang resin for C-terminal carboxylic acids) is chosen and swelled in an appropriate solvent like DMF.^[6]^[8]

- Deprotection: The Fmoc group of the N-terminal amino acid on the growing peptide chain is removed with a solution of piperidine in DMF.[5][9]
- Coupling: The incoming **Fmoc-MeAnon(2)-OH** is activated using a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) and then added to the resin to react with the free amine of the peptide chain.[2]
- Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
- These deprotection and coupling steps are repeated for each subsequent amino acid until the desired peptide sequence is assembled.
- Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

Workflow Visualization

The following diagram illustrates the general workflow for incorporating **Fmoc-MeAnon(2)-OH** into a peptide chain via solid-phase peptide synthesis.



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